

# assessing the binding affinity of Thiacalix(4)arene hosts with various guest molecules

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# Assessing the Binding Affinity of Thiacalix[1]arene Hosts: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various thiacalix[1]arene hosts with a range of guest molecules. Thiacalix[1]arenes, macrocyclic compounds featuring sulfur bridges, are of significant interest in supramolecular chemistry and drug development due to their unique structural features and versatile host-guest complexation capabilities. Their larger cavity size and the presence of soft sulfur atoms compared to traditional calix[1]arenes allow for the recognition of a diverse array of guest molecules, from small ions to larger organic compounds.

This document summarizes key binding affinity data from various studies, outlines detailed experimental protocols for its determination, and provides visual representations of experimental workflows to aid in the design and interpretation of host-guest binding studies.

# **Quantitative Binding Affinity Data**

The binding affinity of thiacalix[1]arene hosts is influenced by factors such as the conformation of the macrocycle (e.g., cone, partial cone, 1,3-alternate), the nature of the substituents on the upper and lower rims, and the polarity of the solvent. The following tables consolidate







quantitative data on association constants ( $K_a$ ), and thermodynamic parameters ( $\Delta G$ ,  $\Delta H$ , and  $T\Delta S$ ) for various thiacalix[1]arene host-guest complexes.



Host Molec ule	Guest Molec ule	Solven t	Metho d	Associ ation Consta nt (K <sub>a</sub> ) / M <sup>-1</sup>	ΔG / kJ mol <sup>-1</sup>	ΔH / kJ mol <sup>-1</sup>	TΔS / kJ mol <sup>-1</sup>	Refere nce
p-tert- butylthi acalix[1 ]arene	Fulleren e C <sub>60</sub>	Toluene -ds	¹H NMR	4900 (β)	-	-	-	[2]
p-tert- butylthi acalix[1 ]arene	Fulleren e C70	Toluene	UV-Vis	3100	-	-	-	[3]
Thiacali x[1]aren e tetraace tate (cone)	Na+	CDCl <sub>3</sub> / CD <sub>3</sub> CN (4:1)	¹H NMR	-	-	-	-	[4]
Thiacali x[1]aren e tetraace tate (1,3- alternat e)	Cs+	CDCl <sub>3</sub> / CD <sub>3</sub> CN (4:1)	¹H NMR	-	-	-	-	[4]



1,3- alternat e thiacalix [1]aren e-based recepto r	F-	CDCl₃/ DMSO- d <sub>6</sub> (10:1)	¹H NMR	250	-	-	-	[5]
1,3- alternat e thiacalix [1]aren e-based recepto r with p- fluoroph enyl groups	F-	CDCl₃/ DMSO- d <sub>6</sub> (10:1)	<sup>1</sup> H NMR	477	-	-	-	[5]
Anionic thiacalix [1]aren e	Cationic porphyri ns	Water	UV-Vis	10 <sup>8</sup>	-	-	-	[6]
Tetraam ino-tert-butylthi acalix[1]arene	Malonat e	-	DFT	-	-	-	-	[7]
(Thio)ur eido- calix[1] arene derivati ves	Various anions	Acetonit rile	ITC, NMR, UV	-	-	-	-	[8]



Note: This table presents a selection of available data. Binding constants and thermodynamic parameters are highly dependent on experimental conditions.

# **Experimental Protocols**

The determination of binding affinities for thiacalix[1]arene host-guest complexes relies on a variety of analytical techniques. Below are detailed methodologies for the most commonly employed experiments.

## **Nuclear Magnetic Resonance (NMR) Titration**

NMR titration is a powerful technique to study host-guest interactions in solution. It relies on monitoring the changes in the chemical shifts of the host or guest protons upon complexation.

#### Methodology:

- Sample Preparation: A solution of the thiacalix[1]arene host at a constant concentration (typically in the millimolar range) is prepared in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>CN, DMSO-d<sub>6</sub>).
- Guest Addition: A stock solution of the guest molecule is prepared in the same solvent.
   Aliquots of the guest solution are incrementally added to the NMR tube containing the host solution.
- Data Acquisition: After each addition of the guest, a <sup>1</sup>H NMR spectrum is recorded. The temperature should be kept constant throughout the experiment.
- Data Analysis: The changes in the chemical shifts (Δδ) of specific protons of the host or guest are monitored as a function of the guest concentration. These changes are then fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (K<sub>a</sub>).[2][4][5]

## **Isothermal Titration Calorimetry (ITC)**

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant ( $K_a$ ), enthalpy change ( $\Delta H$ ), and stoichiometry (n).



#### Methodology:

- Sample Preparation: The thiacalix[1]arene host solution is placed in the sample cell of the calorimeter, and the guest solution is loaded into the injection syringe. Both solutions must be in the same buffer or solvent to minimize heats of dilution. Solutions should be degassed prior to the experiment.
- Titration: A series of small injections of the guest solution are made into the host solution while the temperature is maintained constant.
- Heat Measurement: The heat change associated with each injection is measured by the instrument.
- Data Analysis: The heat data is plotted against the molar ratio of guest to host. The resulting isotherm is then fitted to a binding model to extract the thermodynamic parameters ( $K_a$ ,  $\Delta H$ , and n). From these values, the Gibbs free energy change ( $\Delta G$ ) and the entropy change ( $\Delta S$ ) can be calculated using the equation:  $\Delta G = -RTInK_a = \Delta H T\Delta S.[8][9][10]$

#### **UV-Vis Spectrophotometry Titration**

UV-Vis titration is used when the host-guest complexation results in a change in the ultraviolet or visible absorption spectrum of the host or guest.

#### Methodology:

- Sample Preparation: A solution of the chromophoric component (either the thiacalix[1]arene host or the guest) is prepared at a constant concentration in a suitable solvent and placed in a cuvette.
- Guest/Host Addition: Aliquots of a stock solution of the binding partner are incrementally added to the cuyette.
- Spectral Measurement: After each addition, the UV-Vis spectrum is recorded.
- Data Analysis: The changes in absorbance at a specific wavelength are plotted against the concentration of the titrant. The data is then fitted to a binding isotherm to calculate the association constant (K<sub>a</sub>).[6][11][12]



# **Visualizing Experimental Workflows**

The following diagrams, generated using Graphviz, illustrate the general workflows for the key experimental techniques described above.









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